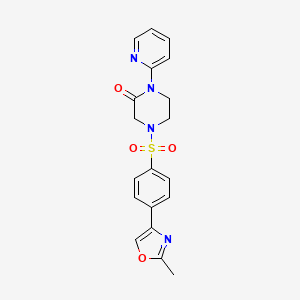

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-1-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-14-21-17(13-27-14)15-5-7-16(8-6-15)28(25,26)22-10-11-23(19(24)12-22)18-4-2-3-9-20-18/h2-9,13H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYUNMSJWWJECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine core and the introduction of the sulfonyl and oxazole groups. The detailed synthetic pathway can be summarized as follows:

- Formation of the Piperazine Ring : The initial step involves the reaction of 2-pyridinyl amine with suitable electrophiles to form the piperazine derivative.

- Sulfonation : The introduction of the sulfonyl group is achieved through sulfonation reactions, often using sulfonyl chlorides.

- Oxazole Formation : The oxazole moiety is synthesized via cyclization reactions involving appropriate precursors.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and piperazine have shown moderate to good antibacterial activity against various strains, suggesting a potential for similar effects in our compound .

In a study assessing various synthesized compounds, it was noted that those possessing a piperazine nucleus often exhibited notable antibacterial effects, particularly against Gram-positive bacteria .

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| Control (e.g., Ketoconazole) | 38 mm |

| This compound | TBD (To Be Determined) |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections.

Preliminary data suggest that similar compounds with sulfonamide functionalities display significant AChE inhibition, indicating that our compound may share this property .

| Enzyme | Inhibition Activity (%) |

|---|---|

| AChE | TBD |

| Urease | TBD |

The proposed mechanism of action for this compound involves interactions with specific molecular targets. The sulfonyl group acts as an electrophile, which can react with nucleophilic sites on proteins or enzymes. The oxazole ring may also participate in hydrogen bonding or π-π interactions, enhancing binding affinity and specificity .

Case Studies

- Study on Antimicrobial Effects : A recent study synthesized a series of compounds similar to our target compound and tested their antimicrobial efficacy against various pathogens. Results indicated that modifications to the piperazine ring significantly impacted activity levels, suggesting structural optimization could enhance efficacy .

- Enzyme Inhibition Research : Another study focused on the enzyme inhibition properties of related compounds. It was found that introducing different substituents on the piperazine core could modulate inhibitory effects on AChE, providing insights into how structural variations influence biological activity .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds with a piperazine structure can exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

-

Antimicrobial Properties

- The sulfonamide group present in the compound enhances its antimicrobial activity. Preliminary studies suggest that it may be effective against a range of bacterial strains, including resistant strains, highlighting its potential as a new antibiotic.

-

Neurological Applications

- Compounds with piperazine moieties are often investigated for their neuropharmacological effects. The target compound has shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety.

Case Studies and Research Findings

-

Case Study: Anticancer Efficacy

- A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, underscoring its potential as an anticancer therapeutic.

-

Case Study: Antimicrobial Testing

- In vitro testing against various bacterial strains showed that the compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting it could be developed into a novel antimicrobial agent.

-

Case Study: Neuropharmacological Effects

- Experimental models assessing the impact on anxiety-like behavior revealed that the compound reduced anxiety levels significantly compared to untreated controls, suggesting its potential utility in treating anxiety disorders.

Data Tables

Comparison with Similar Compounds

Substituents on the Aryl Sulfonyl Group

- Target Compound : The aryl sulfonyl group is substituted with a 2-methyloxazol-4-yl moiety. This oxazole ring introduces a planar, electron-rich heterocycle that may enhance binding to hydrophobic pockets in biological targets.

- Compound 11a-j (): These derivatives feature sulfonyl groups substituted with chloro, trifluoromethyl, or other electron-withdrawing groups.

- EP 2 402 347 A1 (): A methanesulfonyl-piperazine derivative linked to a thieno[3,2-d]pyrimidine system demonstrates how sulfonyl groups can bridge diverse heterocycles, though the thienopyrimidine moiety introduces distinct electronic properties compared to the target’s oxazole .

Heterocyclic Attachments at the Piperazine Core

- Target Compound : The N1 position is occupied by a pyridin-2-yl group, which offers a hydrogen-bond acceptor site.

- Compound MK45 (RTC6) () : Features a thiophen-2-yl group instead of pyridin-2-yl. Thiophene’s lower basicity and reduced hydrogen-bonding capacity may diminish target engagement compared to pyridine .

Functional and Pharmacological Comparisons

Key Observations

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 11a) increase reactivity but may reduce bioavailability. The target’s oxazole balances hydrophobicity and polarity.

- Heterocycle Impact: Pyridine (target) vs.

- Synthetic Flexibility : Sulfonyl chloride coupling () is a versatile strategy for diversifying piperazine-based compounds .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , where sulfonyl chlorides react with piperazine intermediates under mild conditions .

- Structure-Activity Relationships (SAR) :

- The 2-methyloxazole in the target may improve metabolic stability over halogenated analogs (e.g., Compound 11a), as oxazoles are less prone to oxidative degradation.

- Pyridin-2-yl’s hydrogen-bonding capacity could enhance target affinity compared to thiophene-based analogs () .

Q & A

Basic: What are the standard synthetic routes for synthesizing 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the piperazin-2-one core via cyclization reactions, often using reagents like carbodiimides or thionyl chloride to activate carbonyl groups.

- Step 2: Introduction of the sulfonyl group via sulfonation of the phenyl intermediate, employing chlorosulfonic acid or sulfur trioxide under controlled conditions .

- Step 3: Coupling of the pyridin-2-yl moiety using Buchwald-Hartwig amination or nucleophilic aromatic substitution, optimized with palladium catalysts or copper-mediated reactions .

- Purification: Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity. Reaction progress is monitored via TLC or HPLC .

Basic: Which analytical techniques are recommended for confirming the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra confirm substituent positions and integration ratios. For example, the sulfonyl group’s deshielding effect on adjacent protons is diagnostic .

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ ion matching calculated mass).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.